(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione
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Overview
Description
(R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is a complex organic compound characterized by its bromine atom and spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromination reactions typically use bromine (Br2) in an inert solvent like dichloromethane (DCM).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of other brominated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its bromine atom can interact with biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological systems makes it a candidate for drug design and development.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be exploited in the creation of new products.
Mechanism of Action
The mechanism by which (R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione exerts its effects involves its interaction with specific molecular targets. The bromine atom plays a crucial role in these interactions, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione
5'-Chlorospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione
5'-Fluorospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione
Uniqueness: (R)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is unique due to its specific stereochemistry and the presence of the bromine atom. This gives it distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(3R)-6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLWLPHIPRYNP-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C2=C([C@@]13C(=O)NC(=O)N3)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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